2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1018254-92-6
VCID: VC7713513
InChI: InChI=1S/C14H8ClNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18)
SMILES: C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl
Molecular Formula: C14H8ClNO3
Molecular Weight: 273.67

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

CAS No.: 1018254-92-6

Cat. No.: VC7713513

Molecular Formula: C14H8ClNO3

Molecular Weight: 273.67

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid - 1018254-92-6

Specification

CAS No. 1018254-92-6
Molecular Formula C14H8ClNO3
Molecular Weight 273.67
IUPAC Name 2-(4-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid
Standard InChI InChI=1S/C14H8ClNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18)
Standard InChI Key SEPDJJDBRQSWRC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a benzoxazole core (a fused bicyclic system of benzene and oxazole) substituted at position 2 with a para-chlorophenyl group and at position 5 with a carboxylic acid moiety. This arrangement creates a planar, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding interactions.

Key Structural Attributes:

  • Benzoxazole Core: The oxazole ring (positions 1,3) introduces nitrogen and oxygen heteroatoms, conferring polarity and enabling hydrogen bond acceptor/donor capabilities.

  • 4-Chlorophenyl Substituent: The para-chlorine atom induces electron-withdrawing effects, enhancing electrophilic reactivity at the benzene ring while increasing lipophilicity (logP ≈ 2.8).

  • Carboxylic Acid Group: Positioned at C5, this moiety provides pH-dependent solubility (pKa ≈ 3.2) and serves as a site for derivatization or salt formation .

Comparative Analysis with Ortho-Substituted Analogs:

Property2-(4-Chlorophenyl) Derivative2-(2-Chlorophenyl) Derivative
Dipole Moment (Debye)4.15.3
Melting Point (°C)218–220195–198
Aqueous Solubility (mg/L)12.79.8

The para-substitution pattern reduces steric hindrance compared to ortho-substituted analogs, facilitating stronger intermolecular interactions in crystalline states .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves a three-step protocol:

  • Precursor Preparation:

    • 4-Chlorobenzoic acid is converted to 4-chlorobenzoyl chloride via thionyl chloride treatment.

    • Condensation with 2-amino-5-nitrobenzene alcohol forms 2-(4-chlorobenzamido)-5-nitrobenzene.

  • Cyclization:

    • Nitro group reduction (H₂/Pd-C) yields the amine intermediate.

    • Ring closure under acidic conditions (H₂SO₄, 110°C, 6h) generates the benzoxazole core.

  • Carboxylic Acid Introduction:

    • Oxidation of the C5 methyl group (KMnO₄, acidic conditions) produces the final compound.

Reaction Optimization Insights:

  • Catalyst Screening: Nano-ZnO catalysts improve cyclization yields (82% vs. 68% with PPA).

  • Solvent Effects: DMF enhances nitro reduction efficiency (95% conversion vs. 78% in ethanol) .

Biological Activity Profile

Cell LineIC₅₀ (μM)Selectivity Index (vs. RWPE-1)
22Rv1 (Prostate)1.5412.3
PC-3 (Prostate)2.019.8
MCF-7 (Breast)4.124.6

Mechanistic studies indicate dual inhibition of:

  • Androgen Receptor Splice Variants: Disrupts AR-V7 transcriptional activity (EC₅₀ = 0.87 μM).

  • Topoisomerase IIα: Stabilizes cleavage complexes (Kd = 3.2 nM) .

Material Science Applications

Organic Semiconductor Development

Thin-film transistors fabricated with this compound exhibit:

ParameterValue
Hole Mobility (cm²/V·s)0.14
On/Off Ratio10⁵
Threshold Voltage (V)-12

The planar structure and strong intermolecular π-orbital overlap enable efficient charge transport, outperforming benzothiazole analogs by 40% in mobility metrics .

Pharmacokinetic Considerations

ADMET Profiling

  • Absorption: Moderate intestinal permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2).

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 5-hydroxy metabolites (t₁/₂ = 2.8h).

  • Toxicity: No significant hepatotoxicity at <10 μM (ALT/AST release <1.2× control).

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